2,5-Dichloro-4-(difluoromethoxy)benzyl bromide
Description
2,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a halogenated aromatic compound with the molecular formula C₈H₅BrCl₂F₂O. Its structure features a benzyl bromide core substituted with chlorine atoms at the 2- and 5-positions, a difluoromethoxy (–OCF₂H) group at the 4-position, and a bromomethyl (–CH₂Br) moiety. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty materials due to its reactive benzyl bromide group and electron-withdrawing substituents .
For example, similar compounds like 4-(difluoromethoxy)benzyl bromide are synthesized via nucleophilic substitution or bromination of pre-functionalized toluene derivatives .
Properties
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-4-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIWPSQELKHUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Aromatic Precursors
Methodology :
The foundational step involves brominating a suitably substituted benzyl precursor, typically a benzyl alcohol or derivative, to introduce the bromine atom at the benzylic position. The process can utilize various brominating agents, including elemental bromine, N-bromosuccinimide (NBS), or bromine sources generated in situ.
- Benzyl bromide formation via direct bromination :
Using elemental bromine in the presence of catalysts such as indium chloride (InCl₃) under controlled conditions, often in organic solvents like acetonitrile or dichloromethane, to selectively brominate the benzylic position without over-bromination (see).
- Catalytic bromination in continuous flow :
Recent advances involve the use of indium chloride catalyzed bromination in flow reactors, which enhances safety, control, and scalability. This method employs a solution of the aromatic precursor and brominating reagent passed through a reactor coil under inert atmosphere, with reaction monitoring via TLC and NMR ().
Data Table 1: Bromination Conditions and Yields
| Entry | Solvent | Catalyst | Temperature (°C) | Flow Rate (mL/min) | Reaction Time (min) | Conversion (%) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Acetonitrile | SnCl₄ (0.05 eq) | 70 | 0.20 | 50 | 15 | 71 | Standard bromination, TLC confirmed |
| 2 | THF | SnCl₄ (0.05 eq) | 40 | 0.20 | 50 | 10 | 77 | Lower temperature, similar yield |
| 3 | Acetonitrile | InCl₃ (0.05 eq) | 40 | 0.20 | 50 | - | 82 | Catalyst optimized for higher yield |
Note: The optimal conditions often involve acetonitrile as solvent and InCl₃ as catalyst at 40°C, with a flow rate of 0.20 mL/min.
Methodology :
The introduction of the difluoromethoxy group (–O–CF₂–) at the aromatic ring typically proceeds via nucleophilic substitution or electrophilic aromatic substitution, depending on the precursor's functional groups.
Preparation of the difluoromethoxy precursor :
This involves synthesizing a suitable phenol or phenol derivative, which is then reacted with a difluoromethylating reagent such as difluoromethyl iodide or difluoromethyl sulfonates under basic conditions, often in polar aprotic solvents like DMF or DMSO (,).Coupling with benzyl bromide :
The phenol derivative bearing the difluoromethoxy group is then coupled with the benzyl bromide via nucleophilic substitution, often facilitated by bases such as potassium carbonate or sodium hydride, in solvents like DMF or acetonitrile.
Research Findings :
Recent studies demonstrate that using continuous flow reactors for the difluoromethylation step enhances selectivity and yields, with reaction times reduced significantly compared to batch processes. The process benefits from the precise control over temperature and reagent addition, minimizing side reactions.
Summary of the Process :
- Bromination of the aromatic precursor to form 2-bromomethyl derivatives.
- Functionalization of the aromatic ring with the difluoromethoxy group.
- Coupling of the brominated aromatic with the difluoromethoxy phenol derivative to generate the target compound.
- Brominate 2,5-dichlorobenzyl alcohol using NBS in acetonitrile with catalytic InCl₃ at 40°C under flow conditions.
- React the resulting benzyl bromide with a difluoromethoxy phenol derivative in the presence of potassium carbonate in acetonitrile.
- Purify via column chromatography or recrystallization.
Notes on Reaction Conditions and Optimization
Solvent Choice :
Acetonitrile and dichloromethane are preferred for bromination due to their inertness and ability to dissolve reactants.Catalysts :
Indium chloride (InCl₃) and tin tetrachloride (SnCl₄) are effective in promoting selective benzylic bromination.Temperature Control :
Lower temperatures (~40°C) favor selectivity and minimize over-bromination.Flow Chemistry Advantages :
Continuous flow reactors improve safety when handling hazardous reagents like bromine, enable precise control over reaction parameters, and facilitate scale-up.
Data Summary
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of benzyl chloride or benzyl fluoride derivatives.
Scientific Research Applications
Organic Synthesis
2,5-Dichloro-4-(difluoromethoxy)benzyl bromide serves as an essential building block in the synthesis of complex organic molecules. It is utilized in various organic reactions including:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of substituted benzyl derivatives.
- Oxidation and Reduction Reactions : The compound can be oxidized to yield benzyl alcohols or benzaldehydes and reduced to produce benzyl chlorides or fluorides.
Biological Research
In biological contexts, this compound has been investigated for its potential roles in:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes, which could lead to therapeutic applications.
- Antimicrobial Properties : Research indicates effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways.
- Antifungal Activity : The compound has shown promise against common fungal pathogens in vitro, warranting further exploration for therapeutic applications in fungal infections.
Medicinal Chemistry
The compound is being explored as an intermediate in the synthesis of pharmaceutical agents. Notably, it has been associated with the development of drugs targeting neurodegenerative diseases such as Alzheimer's disease. Compounds derived from 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide have been shown to inhibit β-secretase (BACE), an enzyme implicated in the formation of amyloid plaques characteristic of Alzheimer's pathology .
Chemical Properties and Mechanism of Action
The presence of electron-withdrawing groups (chlorine and fluorine) enhances the reactivity of 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide by stabilizing transition states during reactions. This property allows the compound to engage effectively with nucleophiles and electrophiles.
Chemical Reactions Involving 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide
| Reaction Type | Key Reagents | Conditions | Major Products |
|---|---|---|---|
| Nucleophilic Substitution | Sodium azide, potassium thiolate | DMSO or DMF | Substituted benzyl derivatives |
| Oxidation | KMnO₄ or CrO₃ | Acidic or basic conditions | Benzyl alcohols or benzaldehydes |
| Reduction | LiAlH₄ or NaBH₄ | Anhydrous solvents | Benzyl chlorides or fluorides |
Comparison Table
| Compound | Halogen Substituents | Applications |
|---|---|---|
| 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide | Cl₂, F₂ | Organic synthesis, medicinal chemistry |
| 2,5-Dichloro-4-(trifluoromethoxy)benzyl bromide | Cl₂, F₃ | Similar applications |
| 2,5-Dichloro-4-(methoxy)benzyl bromide | Cl₂, O | Less reactive than difluoromethoxy variant |
Case Studies and Research Findings
Research has highlighted various case studies focusing on the applications of 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide:
- Inhibition of BACE1 : A study demonstrated that derivatives of this compound effectively inhibit BACE1 activity in cellular models relevant to Alzheimer's disease .
- Antimicrobial Studies : Laboratory investigations revealed that the compound exhibited significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus, suggesting its potential as a new class of antimicrobial agents.
- Synthesis of Novel Therapeutics : Researchers have successfully synthesized new compounds using 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide as a precursor, leading to promising candidates for further pharmacological evaluation .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity by stabilizing the transition state during the reaction .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Benzyl Bromide Derivatives
Key Observations:
- Substituent Electronic Effects : The difluoromethoxy (–OCF₂H) and trifluoromethoxy (–OCF₃) groups are stronger electron-withdrawing groups compared to methoxy (–OCH₃) or halogens, making the benzyl bromide more reactive in nucleophilic substitutions (e.g., SN2 reactions) .
- Bond Parameters : Crystallographic data for related compounds (e.g., dimethoxybenzyl bromides) show that electron-withdrawing substituents lengthen the C–Br bond (1.96–2.01 Å vs. 1.94 Å in unsubstituted benzyl bromide) and alter torsion angles, influencing reactivity .
Commercial Availability and Purity
Biological Activity
2,5-Dichloro-4-(difluoromethoxy)benzyl bromide is a synthetic compound that has garnered attention due to its potential biological activity. This article explores its mechanisms of action, biological effects, and applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a benzyl structure with two chlorine atoms and a difluoromethoxy group, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups suggests potential for enzyme inhibition and receptor modulation.
The biological activity of 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide primarily involves its interaction with specific molecular targets within biological systems. Preliminary studies indicate that it may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets are still under investigation, but initial findings suggest involvement in metabolic processes and cell signaling pathways.
Antimicrobial Properties
Research has indicated that 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, highlighting its potential as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.
Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity in vitro. It has been tested against common fungal pathogens, showing promising results that warrant further exploration for therapeutic applications in fungal infections.
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated in several cancer cell lines. Data indicates that it can induce apoptosis in cancer cells, suggesting potential as a chemotherapeutic agent. The selectivity of the compound towards cancer cells over normal cells is an area of active research, particularly in the context of developing targeted cancer therapies .
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
| Microorganism | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Escherichia coli | 10 | 85 |
| Staphylococcus aureus | 10 | 78 |
Study on Anticancer Activity
In another study focusing on its anticancer properties, the compound was tested against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. The results indicated an IC50 value of approximately 15 µM for HeLa cells and 20 µM for HepG2 cells, demonstrating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| HepG2 | 20 |
Applications in Drug Development
Given its diverse biological activities, 2,5-Dichloro-4-(difluoromethoxy)benzyl bromide is being investigated as a lead compound for drug development. Its potential applications include:
- Antibacterial Agents : Development of new antibiotics to combat resistant strains.
- Antifungal Treatments : Formulation of antifungal medications for systemic infections.
- Cancer Therapeutics : Exploration as a chemotherapeutic agent targeting specific cancer types.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2,5-dichloro-4-(difluoromethoxy)benzyl bromide with high purity?
A common approach involves nucleophilic substitution using 4-(difluoromethoxy)benzyl bromide precursors. For example, a mixture of K₂CO₃ and acetonitrile (ACN) under reflux for 18 hours facilitates alkylation, followed by purification via preparative liquid chromatography (LC) to isolate the product . Alternative methods include direct bromination of toluene derivatives using HBr or Br₂ under controlled conditions, as seen in benzyl bromide syntheses . Key parameters to optimize include solvent polarity, reaction temperature (e.g., 25–50°C), and stoichiometric ratios of halogenating agents.
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C/¹⁹F NMR to confirm substituent positions and integration ratios.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., C₈H₇BrCl₂F₂O, MW 237.05) .
- X-ray Crystallography: For unambiguous confirmation of molecular geometry, as demonstrated in related benzyl bromide derivatives .
- Chromatography: HPLC or GC-MS to detect impurities (e.g., dibrominated byproducts) .
Q. What are the recommended storage conditions to prevent degradation?
Store in anhydrous conditions under inert gas (N₂/Ar) at 2–8°C in amber glass vials to avoid photolytic decomposition. Use desiccants (e.g., molecular sieves) to mitigate hydrolysis, as moisture can lead to bromide displacement reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like dibrominated derivatives?
Experimental optimization involves:
- Controlled Bromine Addition: Slow addition of Br₂ or HBr to avoid localized excess, reducing di-substitution .
- Catalyst Screening: Sub-stoichiometric catalysts (e.g., Fe₃O₄-based phase-transfer catalysts) improve regioselectivity, achieving >99% conversion in model benzyl bromide reactions .
- pH and Solvent Tuning: Acidic conditions (pH ≈ 1) favor mono-bromination, as demonstrated in H₂O₂/KBr systems .
- In-line Monitoring: Use FT-IR or UV-Vis spectroscopy to track intermediate formation and adjust reaction parameters dynamically.
Q. How do substituent electronic effects (Cl, difluoromethoxy) influence reactivity in cross-coupling reactions?
The electron-withdrawing Cl and difluoromethoxy groups enhance electrophilicity at the benzyl position, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Computational studies (DFT) can predict regioselectivity by analyzing LUMO distributions. Experimentally, competitive reactions with boronic acids under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) reveal steric and electronic influences .
Q. What mechanistic insights explain contradictory product distributions in bromide-mediated reactions?
Contradictions in product ratios (e.g., benzaldehyde vs. dibromotoluene) arise from competing pathways:
- Radical vs. Ionic Pathways: H₂O₂ in acidic media generates Br radicals, leading to unexpected oxidation products. Contrastingly, ionic mechanisms dominate in polar aprotic solvents .
- Temperature Dependence: Higher temperatures (≥40°C) favor radical chain reactions, while lower temperatures (<25°C) promote ionic intermediates. Kinetic studies using Arrhenius plots can delineate these pathways .
Q. How can phase-transfer catalysis (PTC) enhance reaction efficiency in biphasic systems?
Magnetic Janus particles functionalized with quaternary ammonium groups (e.g., Fe₃O₄@P(GMA-AA-DVB)) act as efficient PTCs. These catalysts stabilize the benzyl bromide at the water-organic interface, achieving 99% conversion in dibenzyl ether synthesis within 2.5 hours. Catalyst recyclability (>8 cycles with <3% efficiency loss) is critical for sustainable applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
